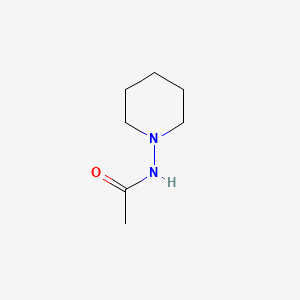
2,7-Diazabiphenylene
Overview
Description
2,7-Diazabiphenylene is a configurational isomer of biphenylene, characterized by the presence of nitrogen atoms in its structure. This compound exhibits unique electronic properties due to its open structure, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Diazabiphenylene can be synthesized from pyridine through a ring-opening reaction facilitated by β-cyclodextrin as an additive . Another method involves the thermal extrusion of nitrogen from 2,7,9,10-tetra-azaphenanthrene . The reaction conditions typically include high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of β-cyclodextrin and thermal extrusion techniques can be adapted for larger-scale production, ensuring the compound’s availability for research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazabiphenylene undergoes various chemical reactions, including:
Ring-Opening Reactions: When exposed to photoelectron irradiation, this compound undergoes ring-opening reactions, producing a carbene and an alkene.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Photoelectron Irradiation: Used for ring-opening reactions.
Reducing Agents: Such as hydrazoic acid and sodium azide, used in reduction reactions.
Major Products Formed
Carbene and Alkene: Formed from ring-opening reactions.
Various Derivatives: Formed from reduction reactions, depending on the specific conditions and reagents used.
Scientific Research Applications
2,7-Diazabiphenylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-diazabiphenylene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diazabiphenylene
- 2,6-Diazabiphenylene
- 1,8-Diazabiphenylene
Uniqueness
2,7-Diazabiphenylene is unique due to its specific electronic transitions and higher magnetic susceptibility. Its ability to undergo ring-opening reactions and form carbenes and alkenes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
4,11-diazatricyclo[6.4.0.02,7]dodeca-1,3,5,7,9,11-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-3-11-5-9-7(1)8-2-4-12-6-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEAJJVPPADKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C3C=NC=CC3=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185721 | |
| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31857-42-8 | |
| Record name | Cyclobuta[1,2-c:4,3-c′]dipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylfuro[3,2-c]pyridine](/img/structure/B3350863.png)

![1H-[1,2,4]Triazino[6,5-b]indole-3-thiol](/img/structure/B3350880.png)








